molecular formula C18H19NO2 B1674867 Lirinidine CAS No. 54383-28-7

Lirinidine

Cat. No.: B1674867
CAS No.: 54383-28-7
M. Wt: 281.3 g/mol
InChI Key: YXVXMURDCBMPRH-AWEZNQCLSA-N
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Description

Lirinidine is a tertiary aporphine alkaloid known for its significant biological activitiesThis compound has been studied for its potential therapeutic properties, including antioxidant and anticancer activities .

Mechanism of Action

Target of Action

Lirinidine is a tertiary aporphine alkaloid . It has been found to significantly inhibit the production of collagen and arachidonic acid, and reduce the aggregation of platelet-activating factor-induced platelets . These targets play crucial roles in various biological processes, including inflammation and blood clotting.

Mode of Action

This compound interacts with its targets by binding to them and inhibiting their activity. This interaction results in a decrease in the production of collagen and arachidonic acid, and a reduction in platelet aggregation . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of collagen and arachidonic acid. By inhibiting the production of these compounds, this compound can affect various downstream effects, such as inflammation and blood clotting

Pharmacokinetics

It’s known that this compound is a natural product belonging to the ribosomally synthesized and post-translationally modified peptide (ripp) superfamily . These properties could potentially impact its bioavailability and effectiveness.

Result of Action

The primary result of this compound’s action is the inhibition of collagen and arachidonic acid production, and the reduction of platelet aggregation . These effects can have significant impacts at the molecular and cellular levels, potentially influencing processes such as inflammation and blood clotting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lirinidine can be synthesized through various methods, including solvent extraction, distillation, expeller pressing, and sublimation. Solvent extraction is the most commonly used method due to its efficiency in isolating alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale solvent extraction processes. The leaves of Liriodendron tulipifera are harvested and subjected to solvent extraction using organic solvents such as chloroform or methanol. The extract is then purified through various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Lirinidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized aporphine derivatives, while reduction can produce reduced aporphine compounds .

Scientific Research Applications

Lirinidine has a wide range of scientific research applications:

Comparison with Similar Compounds

    N-Methylasimilobine: Another aporphine alkaloid with similar biological activities.

    Asimilobine: Known for its good permeability and biological effects.

    Norstephalagine: An aporphine with antioxidative properties.

Uniqueness of Lirinidine: this compound stands out due to its potent inhibition of collagen and arachidonic acid production, as well as its significant antiplatelet activity. These unique properties make it a valuable compound for therapeutic research and potential medical applications .

Properties

IUPAC Name

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVXMURDCBMPRH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54383-28-7
Record name Lirinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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